YTHDC1-IN-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

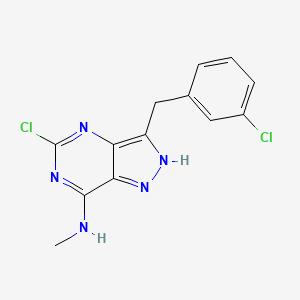

Fórmula molecular |

C13H11Cl2N5 |

|---|---|

Peso molecular |

308.16 g/mol |

Nombre IUPAC |

5-chloro-3-[(3-chlorophenyl)methyl]-N-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine |

InChI |

InChI=1S/C13H11Cl2N5/c1-16-12-11-10(17-13(15)18-12)9(19-20-11)6-7-3-2-4-8(14)5-7/h2-5H,6H2,1H3,(H,19,20)(H,16,17,18) |

Clave InChI |

ULSNLRVQBCXMSH-UHFFFAOYSA-N |

SMILES canónico |

CNC1=NC(=NC2=C(NN=C21)CC3=CC(=CC=C3)Cl)Cl |

Origen del producto |

United States |

Foundational & Exploratory

what is the mechanism of action of YTHDC1-IN-1

An In-Depth Technical Guide to the Mechanism of Action of YTHDC1-IN-1

Executive Summary

YTHDC1 (YT521-B homology domain-containing protein 1) is a critical nuclear reader of N6-methyladenosine (m6A), the most abundant internal modification on eukaryotic mRNA. It plays a pivotal role in post-transcriptional gene regulation by interpreting the m6A mark to control mRNA splicing, nuclear export, and stability.[1][2][3] Dysregulation of YTHDC1 is implicated in various pathologies, including acute myeloid leukemia (AML), making it a compelling therapeutic target.[4][5] this compound is a selective, first-in-class small molecule inhibitor of YTHDC1.[4][6] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on molecular pathways, summarizing key quantitative data, and outlining associated experimental protocols.

The Role of YTHDC1 in RNA Metabolism

YTHDC1 is predominantly located in the nucleus, where it recognizes and binds to m6A-modified RNA transcripts.[1][2] This binding initiates a cascade of regulatory events that determine the fate of the target mRNA.

Core Functions of YTHDC1:

-

Regulation of pre-mRNA Splicing: YTHDC1 influences alternative splicing events. It can promote exon inclusion by recruiting splicing factors like SRSF3 and blocking the binding of inhibitory factors such as SRSF10.[1][2][7]

-

Facilitation of mRNA Nuclear Export: YTHDC1 acts as an adaptor protein, coupling mRNA splicing and export. By interacting with SRSF3 and the nuclear export receptor NXF1, it facilitates the transport of methylated mRNAs from the nucleus to the cytoplasm for translation.[1][2]

-

Modulation of mRNA Stability: YTHDC1 can also impact the stability of certain nuclear transcripts, contributing to the overall regulation of gene expression.[1][3]

These functions are integral to various cellular processes, and YTHDC1 has been shown to regulate genes involved in the Wnt and PI4K–Akt–mTOR signaling pathways.[1][8]

Mechanism of Action of this compound

This compound is a potent and selective chemical inhibitor designed to occupy the m6A-binding pocket of the YTH domain of YTHDC1.[4][6] By competitively blocking the recognition and binding of m6A-modified RNA, the inhibitor effectively neutralizes the regulatory functions of the YTHDC1 protein.

In the context of acute myeloid leukemia (AML), where YTHDC1 is often overexpressed and essential for cancer cell proliferation, this compound triggers a therapeutic effect.[5] Inhibition of YTHDC1 disrupts the processing of critical mRNAs, including those for factors essential for DNA replication like MCM4.[5] This disruption leads to the suppression of proliferation, cell cycle arrest, and the induction of apoptosis in AML cells.[5][6] The induction of apoptosis is confirmed by the detection of increased levels of cleaved Poly (ADP-ribose) polymerase (PARP), a key apoptosis marker.[6]

Quantitative Data Summary

The following tables summarize the reported biochemical and cellular activities of this compound.

Table 1: Biochemical Potency of this compound

| Parameter | Value | Description |

|---|---|---|

| Kd | 49 nM | Dissociation constant, indicating binding affinity to YTHDC1.[6] |

| IC50 | 0.35 µM | Concentration for 50% inhibition of YTHDC1 biochemical activity.[6] |

Table 2: Anti-proliferative Activity in AML Cell Lines

| Cell Line | Activity Metric | Value (µM) | Treatment Duration |

|---|---|---|---|

| THP-1 | GI50 | 3.2 µM | 24-72 hours.[6] |

| MOLM-13 | IC50 | 5.6 µM | 24-72 hours.[6] |

| NOMO-1 | IC50 | 8.2 µM | 24-72 hours.[6] |

Key Experimental Protocols

The characterization of YTHDC1 and its inhibitors involves a combination of biochemical, cellular, and sequencing-based assays.

Western Blot for Apoptosis Marker Detection

This protocol is used to detect the induction of apoptosis via cleavage of PARP.

-

Cell Lysis: Treat AML cells (e.g., THP-1) with this compound or DMSO (vehicle control) for 24-72 hours. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate 20-30 µg of protein per lane on a 4-20% Tris-Glycine polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Cleaved PARP and a loading control (e.g., GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

RNA Immunoprecipitation (RIP) followed by qPCR

This protocol is used to confirm the binding of YTHDC1 to target mRNAs.[3][9]

-

Cell Lysis: Crosslink cells with UV light or formaldehyde. Lyse cells with RIP lysis buffer.

-

Immunoprecipitation: Incubate cell lysate with magnetic beads conjugated to an anti-YTHDC1 antibody (or IgG control) overnight.

-

Washes: Wash the beads extensively to remove non-specific binding.

-

RNA Elution & Purification: Elute the RNA-protein complexes and reverse the crosslinking. Purify the co-precipitated RNA using a standard RNA extraction kit.

-

RT-qPCR: Perform reverse transcription followed by quantitative PCR using primers specific to a putative target gene (e.g., MCM4) and a negative control. Enrichment is calculated relative to the IgG control.

Cell Proliferation Assay (e.g., CCK-8)

This protocol measures the anti-proliferative effect of the inhibitor.[9][10]

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 48-72 hours.

-

Reagent Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Normalize the results to the vehicle-treated control and calculate GI50/IC50 values by fitting the data to a dose-response curve.

Workflow for Target Identification

Identifying the specific mRNA transcripts regulated by YTHDC1 is crucial for understanding its biological function and the downstream effects of its inhibition. A multi-omics approach is often employed.[3]

References

- 1. Nuclear m6A reader YTHDC1 promotes muscle stem cell activation/proliferation by regulating mRNA splicing and nuclear export - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear m6A reader YTHDC1 promotes muscle stem cell activation/proliferation by regulating mRNA splicing and nuclear export | eLife [elifesciences.org]

- 3. RNA N6-methyladenosine reader YTHDC1 is essential for TGF-beta-mediated metastasis of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A critical role of nuclear m6A reader YTHDC1 in leukemogenesis by regulating MCM complex–mediated DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scispace.com [scispace.com]

- 8. The m6A reader YTHDC1 regulates muscle stem cell proliferation via PI4K–Akt–mTOR signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Low expression of m6A reader YTHDC1 promotes progression of ovarian cancer via PIK3R1/STAT3/GANAB axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of YTHDC1-IN-1 in m6A-Dependent Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a pivotal role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. The biological effects of m6A are mediated by a group of proteins known as "readers," which recognize and bind to m6A-modified RNA, thereby dictating its fate. Among these readers, YTH domain-containing protein 1 (YTHDC1) is a key nuclear protein that has emerged as a critical regulator of gene expression and a promising therapeutic target in various diseases, particularly in acute myeloid leukemia (AML).

This technical guide provides an in-depth overview of YTHDC1-IN-1, a selective inhibitor of YTHDC1, and its role in the m6A-dependent regulation of gene expression. We will delve into the quantitative data characterizing the inhibitor, detailed experimental protocols for its evaluation, and the signaling pathways it perturbs.

This compound: A Selective Inhibitor of the Nuclear m6A Reader

This compound is a potent and selective small-molecule inhibitor of YTHDC1. Its development has provided a valuable chemical tool to probe the functions of YTHDC1 and to explore its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its binding affinity, inhibitory activity, and cellular effects.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Description |

| Binding Affinity (Kd) | 49 nM | Equilibrium dissociation constant for YTHDC1, indicating high-affinity binding. |

| IC50 vs. YTHDC1 | 0.35 µM | Half-maximal inhibitory concentration against YTHDC1 in a biochemical assay. |

Table 2: Selectivity Profile of this compound

| Target | IC50 (µM) | Fold Selectivity vs. YTHDC1 |

| YTHDF1 | 89 | ~254 |

| YTHDF2 | 60 | ~171 |

| YTHDF3 | 83 | ~237 |

Table 3: Anti-proliferative Activity of this compound in AML Cell Lines

| Cell Line | GI50 (µM) | IC50 (µM) |

| THP-1 | 3.2 | - |

| MOLM-13 | - | 5.6 |

| NOMO-1 | - | 8.2 |

Core Mechanisms of YTHDC1 in m6A-Dependent Gene Regulation

YTHDC1 exerts its regulatory functions primarily within the nucleus, where it influences multiple stages of mRNA processing. The inhibition of YTHDC1 by this compound disrupts these critical functions.

Regulation of mRNA Splicing

YTHDC1 plays a crucial role in alternative splicing by binding to m6A-modified pre-mRNAs. This binding can either promote or inhibit the inclusion of specific exons, thereby generating different mRNA isoforms from a single gene. YTHDC1 depletion has been shown to lead to significant intron retention in key DNA damage response genes such as ATR, BIRC6, and SETX.

Control of Nuclear Export

YTHDC1 facilitates the export of m6A-methylated mRNAs from the nucleus to the cytoplasm. It interacts with components of the nuclear export machinery to promote the translocation of its target transcripts. Inhibition of YTHDC1 leads to the nuclear accumulation of m6A-containing mRNAs, including oncogenic transcripts like MYC, thereby reducing their cytoplasmic levels and subsequent protein expression.

Maintenance of Oncogenic Transcript Stability

In AML, YTHDC1 is often overexpressed and plays a critical role in maintaining the stability of oncogenic mRNAs. It localizes to phase-separated nuclear bodies, termed biomolecular condensates, where it binds to m6A-marked transcripts of key cancer-driving genes like MYC and BCL2, protecting them from degradation. This compound disrupts these condensates, leading to the destabilization and downregulation of these oncogenic transcripts.

Signaling Pathways Modulated by YTHDC1 Inhibition

The inhibition of YTHDC1 by this compound has significant downstream effects on cellular signaling pathways that are critical for cancer cell proliferation and survival.

Caption: this compound's impact on m6A-dependent gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IC50 Determination

This assay is used to measure the inhibitory potency of this compound against YTHDC1.

Materials:

-

GST-tagged YTHDC1 protein

-

Biotinylated m6A-containing RNA probe

-

Europium cryptate-labeled anti-GST antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

Assay buffer (e.g., 50 mM HEPES pH 7.0, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

This compound (or other test compounds) serially diluted in DMSO

-

384-well low-volume microplates

Procedure:

-

Prepare a mix of GST-YTHDC1 and the biotinylated m6A-RNA probe in assay buffer.

-

Add the test compound dilutions to the microplate wells.

-

Add the protein-RNA mix to the wells.

-

Incubate for 60 minutes at room temperature.

-

Prepare a detection mix containing the anti-GST-cryptate and streptavidin-XL665 in assay buffer.

-

Add the detection mix to the wells.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the data against the compound concentration to determine the IC50 value.

Caption: Workflow for the HTRF-based IC50 determination of this compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that this compound directly binds to and stabilizes YTHDC1 in a cellular context.

Materials:

-

MOLM-13 cells

-

This compound

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease inhibitors

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents

-

Primary antibody against YTHDC1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed MOLM-13 cells and treat with this compound or vehicle (DMSO) for a specified time (e.g., 4 hours).

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellets in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by adding RIPA buffer and incubating on ice.

-

Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatants (soluble protein fraction).

-

Determine the protein concentration of each sample.

-

Analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-YTHDC1 antibody.

-

Quantify the band intensities to generate a melting curve, plotting the percentage of soluble YTHDC1 against the temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP.

Materials:

-

MOLM-13 cells

-

This compound

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Seed MOLM-13 cells in opaque-walled 96-well plates at a predetermined density.

-

Add serial dilutions of this compound to the wells. Include vehicle-treated controls.

-

Incubate the plates for the desired duration (e.g., 72 hours).

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the compound concentration to determine the GI50 or IC50 value.

Apoptosis Assay (Cleaved PARP Western Blot)

This assay detects apoptosis by measuring the cleavage of PARP, a substrate of activated caspases.

Materials:

-

THP-1 cells

-

This compound

-

Complete cell culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE and Western blotting equipment and reagents

-

Primary antibody against cleaved PARP-1

-

Primary antibody for a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed THP-1 cells and treat with various concentrations of this compound for a specified time (e.g., 24-72 hours).

-

Harvest and wash the cells with cold PBS.

-

Lyse the cells in RIPA buffer on ice.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the supernatants.

-

Analyze equal amounts of protein by SDS-PAGE and Western blotting.

-

Probe the membrane with a primary antibody specific for cleaved PARP-1.

-

Re-probe the membrane with a loading control antibody.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the chemiluminescent signal and quantify the band intensities. An increase in the cleaved PARP-1 band indicates the induction of apoptosis.

Conclusion

This compound is a valuable tool for dissecting the complex role of the nuclear m6A reader YTHDC1 in gene regulation. Its ability to selectively inhibit YTHDC1 allows for the detailed investigation of m6A-dependent processes such as mRNA splicing and nuclear export. The anti-proliferative and pro-apoptotic effects of this compound in AML cell lines highlight the therapeutic potential of targeting YTHDC1 in cancers that are dependent on the m6A regulatory machinery. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of epitranscriptomics and cancer biology. Further investigation into the in vivo efficacy and safety of YTHDC1 inhibitors will be crucial in translating these promising preclinical findings into novel therapeutic strategies.

Delving into the Cellular Impact of YTHDC1-IN-1: A Technical Guide to Affected Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological pathways affected by YTHDC1-IN-1, a selective inhibitor of the N6-methyladenosine (m6A) reader protein YTHDC1. As a critical nuclear regulator of RNA metabolism, YTHDC1 has emerged as a promising therapeutic target in various diseases, particularly in oncology. Understanding the downstream consequences of its inhibition is paramount for the development of novel therapeutic strategies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling networks impacted by this compound treatment.

Core Mechanism of Action and Biological Roles of YTHDC1

YTHDC1 is the sole nuclear member of the YTH domain-containing family of proteins that recognize and bind to m6A-modified RNA.[1][2] This interaction is crucial for a multitude of post-transcriptional gene regulation processes. The primary functions of YTHDC1 include:

-

Regulation of mRNA Splicing: YTHDC1 influences alternative splicing by recruiting splicing factors like SRSF3 and excluding others such as SRSF10 from m6A-containing transcripts.[1][3] This modulation of splicing patterns can significantly alter the final protein products.

-

Nuclear Export of mRNA: YTHDC1 facilitates the export of methylated mRNAs from the nucleus to the cytoplasm for translation by interacting with export machinery components like SRSF3 and NXF1.[1][4][5]

-

mRNA Stability: By forming nuclear biomolecular condensates, YTHDC1 can protect certain m6A-marked transcripts, including those of oncogenes like MYC and BCL2, from degradation.[6][7]

-

Regulation of Transcription: YTHDC1 has been shown to bind to the transcription start sites of genes, including TP53, promoting their transcriptional elongation.[8][9]

This compound is a selective small molecule inhibitor of YTHDC1 with a reported dissociation constant (Kd) of 49 nM and an IC50 of 0.35 μM.[10][11] By blocking the binding of YTHDC1 to m6A-modified RNA, this compound disrupts these critical regulatory functions, leading to a cascade of effects on various biological pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of YTHDC1 inhibition.

Table 1: In Vitro Anti-proliferative and Apoptotic Activity of this compound in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | Assay Type | Parameter | Value (μM) | Reference |

| THP-1 | Anti-proliferation | GI50 | 3.2 | [10] |

| MOLM-13 | Anti-proliferation | IC50 | 5.6 | [10] |

| NOMO-1 | Anti-proliferation | IC50 | 8.2 | [10] |

| THP-1 | Apoptosis Induction | - | Increased Cleaved PARP | [10][11] |

Table 2: Genes and Pathways Affected by YTHDC1 Knockdown/Inhibition

| Cellular Context | Experimental Approach | Key Downregulated Genes/Pathways | Key Upregulated Genes/Pathways | Reference |

| MOLM-13 (AML) | RNA-seq after YTHDC1 knockdown | Cell cycle, DNA replication, Homologous recombination, MYC target genes | p53 signaling pathway, Apoptosis | [6][12] |

| MDA-MB-231 (TNBC) | RNA-seq after YTHDC1 knockout | SMAD3 | - | [4] |

| A549 (Lung Cancer) | siRNA knockdown | ATR, BIRC6, SETX (at protein level due to aberrant splicing) | - | [13][14] |

Key Biological Pathways Affected by this compound Treatment

Inhibition of YTHDC1 with this compound is predicted to impact a range of critical cellular processes, primarily stemming from the disruption of RNA metabolism.

Apoptosis and Cell Cycle Arrest in Cancer

A prominent effect of YTHDC1 inhibition is the induction of apoptosis and suppression of proliferation in cancer cells, particularly in acute myeloid leukemia (AML).[6][10] This is achieved through the destabilization of key oncogenic transcripts.

-

MYC and BCL2 Downregulation: YTHDC1 stabilizes MYC and BCL2 mRNAs in AML cells.[6][7] Treatment with a YTHDC1 inhibitor leads to their reduced expression, thereby promoting apoptosis and inhibiting cell growth.[6]

-

Induction of Apoptosis: this compound treatment in AML cell lines leads to an increase in cleaved PARP, a hallmark of apoptosis.[10][11]

Disruption of the DNA Damage Response

YTHDC1 plays a crucial role in maintaining genomic integrity by regulating the expression and splicing of key DNA Damage Response (DDR) factors.[8][9][13][14]

-

Aberrant Splicing of DDR Genes: Depletion of YTHDC1 leads to intron retention and subsequent downregulation of critical DDR proteins such as ATR, BIRC6, and SETX.[13][14] This suggests that this compound treatment could sensitize cancer cells to DNA damaging agents.

-

Regulation of p53: YTHDC1 directly binds to the TP53 gene and promotes its transcription.[8][9] Inhibition of YTHDC1 could therefore lead to reduced p53 levels, impacting cell cycle checkpoints and apoptosis.

Modulation of TGF-β Signaling

In the context of triple-negative breast cancer (TNBC), YTHDC1 has been shown to be a facilitator of metastasis by enhancing the nuclear export of SMAD3 mRNA, a key component of the TGF-β signaling pathway.[4]

-

SMAD3 Nuclear Export: YTHDC1 binds to m6A-modified SMAD3 mRNA and promotes its export to the cytoplasm. This sensitizes TNBC cells to TGF-β, promoting metastasis.[4]

-

Implications for Metastasis: Inhibition of YTHDC1 with this compound could potentially reduce the metastatic potential of certain cancers by dampening the TGF-β/SMAD3 signaling axis.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of YTHDC1 inhibition.

Cell Proliferation Assay (MTS Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Protocol:

-

Seed cells (e.g., THP-1, MOLM-13, NOMO-1) in 96-well plates at a density of 1 x 10^4 cells/well.

-

Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 μM) or DMSO as a vehicle control.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 μL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a 96-well plate reader.

-

Calculate the half-maximal growth inhibition (GI50) or inhibitory concentration (IC50) values by fitting the data to a dose-response curve.[2]

Western Blot for Apoptosis Markers

Objective: To detect the induction of apoptosis by monitoring the cleavage of PARP.

Protocol:

-

Treat cells with this compound or DMSO for the desired time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against cleaved PARP (e.g., Cell Signaling Technology, #9542) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[2][11]

RNA Sequencing (RNA-seq)

Objective: To identify genome-wide changes in gene expression and alternative splicing upon YTHDC1 inhibition or knockdown.

Protocol:

-

Treat cells with this compound or transfect with siRNAs targeting YTHDC1.

-

Isolate total RNA using a TRIzol-based method or a commercial kit.

-

Assess RNA quality and quantity using a Bioanalyzer and Nanodrop.

-

Perform library preparation, including poly(A) selection for mRNA, fragmentation, reverse transcription, and adapter ligation.

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Align the sequencing reads to a reference genome.

-

Perform differential gene expression analysis (e.g., using DESeq2 or edgeR) and alternative splicing analysis (e.g., using rMATS or MAJIQ).[12][15][16]

Conclusion

This compound, as a selective inhibitor of the nuclear m6A reader YTHDC1, presents a promising therapeutic tool. Its mechanism of action, centered on the disruption of RNA metabolism, leads to profound effects on multiple biological pathways that are critical for cancer cell survival and progression. The induction of apoptosis, arrest of the cell cycle, impairment of the DNA damage response, and modulation of pro-metastatic signaling pathways underscore the therapeutic potential of targeting YTHDC1. Further research utilizing the experimental approaches outlined in this guide will continue to elucidate the full spectrum of biological consequences of YTHDC1 inhibition and pave the way for its clinical development.

References

- 1. Gene - YTHDC1 [maayanlab.cloud]

- 2. YTHDC1 m6A-dependent and m6A-independent functions converge to preserve the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclear m(6)A Reader YTHDC1 Regulates mRNA Splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RNA N6-methyladenosine reader YTHDC1 is essential for TGF-beta-mediated metastasis of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. ashpublications.org [ashpublications.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. YTHDC1 m6A-dependent and m6A-independent functions converge to preserve the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A critical role of nuclear m6A reader YTHDC1 in leukemogenesis by regulating MCM complex–mediated DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. N6-methyladenosine on mRNA facilitates a phase-separated nuclear body that suppresses myeloid leukemic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RNA-seq identifies differential expressed genes upon YTHDC1 knockdown in MOLM13 human acute myeloid leukemia cells [datacatalog.mskcc.org]

The Discovery and Synthesis of YTHDC1-IN-1: A Technical Guide

An in-depth overview of the discovery, synthesis, and biological evaluation of the selective YTHDC1 inhibitor, YTHDC1-IN-1, a promising chemical probe for cancer research.

This compound, also identified as compound 40, has emerged as a potent and selective inhibitor of the N6-methyladenosine (m6A) reader protein YTH Domain Containing 1 (YTHDC1).[1][2][3][4] This technical guide provides a comprehensive overview of its discovery through a structure-based design campaign, its synthesis, and its biological characterization, tailored for researchers, scientists, and drug development professionals. YTHDC1 is a nuclear reader of m6A, a prevalent mRNA modification, and plays a crucial role in various aspects of RNA metabolism, including splicing and nuclear export.[5][6] Its dysregulation has been implicated in several diseases, notably in acute myeloid leukemia (AML), where it is essential for the proliferation and survival of cancer cells.[2][7][8][9]

Discovery and Design

This compound was developed through a meticulous structure-based drug design campaign.[2][10] The process involved iterative cycles of ligand optimization, leveraging high-resolution X-ray crystallography to understand the binding interactions within the YTHDC1 m6A-binding pocket.[2][10] This approach enabled the successful combination of key structural features onto a 5-chloropyrazolopyrimidine scaffold, ultimately leading to the identification of this compound (compound 40) with high affinity and selectivity.[10]

Quantitative Biological Data

The biological activity of this compound has been extensively characterized using various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Binding Affinity and Inhibitory Potency

| Parameter | Value | Assay | Source |

| Kd | 49 nM | Isothermal Titration Calorimetry (ITC) | [1][2][3] |

| IC50 | 0.35 µM | Homogeneous Time-Resolved Fluorescence (HTRF) | [1][2] |

Table 2: Cellular Activity in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | Parameter | Value | Assay | Source |

| THP-1 | GI50 | 3.2 µM | Proliferation Assay | [1][2] |

| MOLM-13 | IC50 | 5.6 µM | Proliferation Assay | [1][2] |

| NOMO-1 | IC50 | 8.2 µM | Proliferation Assay | [1][2] |

Table 3: Thermal Shift Assay Data

| Assay Type | Temperature | Compound Concentration | ΔTm (°C) | Source |

| Thermal Shift Assay (TSA) | - | 100 µM | 12 °C | [2] |

| Cellular Thermal Shift Assay (CETSA) | 48 °C | Concentration-dependent stabilization | - | [10] |

Mechanism of Action

This compound exerts its biological effects by selectively inhibiting the YTH domain of YTHDC1, thereby disrupting its interaction with m6A-modified RNA.[7][11] In AML cells, YTHDC1 is known to localize in nuclear condensates, which are phase-separated assemblies that stabilize oncogenic transcripts like MYC.[7][11] By inhibiting YTHDC1, this compound leads to the dissolution of these condensates, resulting in the destabilization of oncogenic mRNAs, suppression of oncogene expression, and ultimately, antiproliferative and pro-apoptotic effects.[7][11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

All reagents were purchased from commercial suppliers and used as received. Reactions at elevated temperatures were carried out in an oil bath.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-Based Design of a Potent and Selective YTHDC1 Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Design of a Potent and Selective YTHDC1 Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]

- 5. Gene - YTHDC1 [maayanlab.cloud]

- 6. Nuclear m6A reader YTHDC1 promotes muscle stem cell activation/proliferation by regulating mRNA splicing and nuclear export - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. N6-methyladenosine on mRNA facilitates a phase-separated nuclear body that suppresses myeloid leukemic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A critical role of nuclear m6A reader YTHDC1 in leukemogenesis by regulating MCM complex–mediated DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. aacrjournals.org [aacrjournals.org]

YTHDC1-IN-1: A Chemical Probe for Elucidating the Function of the Nuclear m6A Reader Protein YTHDC1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a crucial role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. The biological functions of m6A are mediated by a suite of proteins known as "readers," which recognize and bind to this modification. YTH Domain Containing 1 (YTHDC1) is a key nuclear m6A reader that has been implicated in a multitude of cellular processes and is emerging as a significant target in various diseases, particularly in acute myeloid leukemia (AML).[1][2] To facilitate the study of YTHDC1 function and validate it as a therapeutic target, potent and selective chemical probes are indispensable. This technical guide focuses on YTHDC1-IN-1, a selective small-molecule inhibitor of YTHDC1, providing a comprehensive overview of its characteristics, experimental applications, and the methodologies to effectively utilize it as a chemical probe.

This compound: A Potent and Selective Chemical Probe

This compound (also reported as compound 40) is a potent and selective inhibitor of YTHDC1 that was developed through a structure-based design campaign.[1][2] It serves as a valuable tool for investigating the cellular functions of YTHDC1. Another selective inhibitor, YL-5092, has also been developed and exhibits similar anti-leukemic properties.[3][4][5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the related inhibitor YL-5092, providing a comparative overview of their biochemical and cellular activities.

Table 1: Biochemical Activity of YTHDC1 Inhibitors

| Compound | Target | Assay | Kd (nM) | IC50 (nM) |

| This compound | YTHDC1 | ITC | 49 | - |

| YTHDC1 | HTRF | - | 350 | |

| YL-5092 | YTHDC1 | 29.6 | 7.4 |

Data sourced from references[1][2][6].

Table 2: Cellular Activity of YTHDC1 Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines

| Compound | Cell Line | Assay | GI50 (µM) | IC50 (µM) |

| This compound | THP-1 | Proliferation | 3.2 | - |

| MOLM-13 | Proliferation | 5.6 | - | |

| NOMO-1 | Proliferation | 8.2 | - | |

| YL-5092 | Various AML cells | Proliferation | - | 0.28 - 2.87 |

Data sourced from references[1][2][6].

Table 3: Selectivity Profile of this compound

| Off-Target | Assay | IC50 (µM) | Fold Selectivity vs. YTHDC1 |

| YTHDF1 | HTRF | 89 | ~254 |

| YTHDF2 | HTRF | 60 | ~171 |

| YTHDF3 | HTRF | 83 | ~237 |

Data sourced from reference[2].

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a chemical probe. The following sections outline the key experimental protocols used to characterize its function.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IC50 Determination

This assay is used to measure the binding affinity of this compound to the YTHDC1 protein in a competitive binding format.

Materials:

-

GST-tagged YTHDC1 protein

-

Biotinylated m6A-containing RNA probe

-

Europium cryptate-labeled anti-GST antibody (Donor)

-

Streptavidin-XL665 (Acceptor)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

This compound (and other test compounds)

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the GST-YTHDC1 protein, biotinylated m6A-RNA probe, and the serially diluted inhibitor.

-

Add the HTRF detection reagents: Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the inhibitor concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC directly measures the heat change upon binding of the inhibitor to the target protein, allowing for the determination of the dissociation constant (Kd).

Materials:

-

Purified YTHDC1 protein

-

This compound

-

ITC buffer (ensure the buffer for the protein and inhibitor are identical to minimize heat of dilution effects)

-

Isothermal titration calorimeter

Procedure:

-

Prepare a solution of YTHDC1 protein in the ITC buffer at a known concentration (e.g., 10-50 µM).

-

Prepare a solution of this compound in the same ITC buffer at a concentration 10-20 times higher than the protein concentration.

-

Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.

-

Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.

-

Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Thermal Shift Assay (TSA) and Cellular Thermal Shift Assay (CETSA)

TSA and CETSA are used to assess the binding of this compound to YTHDC1 by measuring the change in the protein's thermal stability. CETSA has the advantage of measuring target engagement in a cellular context.

TSA Procedure:

-

Mix purified YTHDC1 protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

-

Add this compound at various concentrations.

-

Heat the samples in a real-time PCR instrument with a temperature gradient.

-

Monitor the fluorescence intensity as the temperature increases.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in Tm in the presence of the inhibitor indicates binding.

CETSA Procedure:

-

Treat intact cells (e.g., MOLM-13) with this compound at various concentrations.

-

Heat the cell suspensions at a specific temperature (e.g., 48°C) for a defined period.

-

Lyse the cells and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.

-

Analyze the amount of soluble YTHDC1 in the supernatant by Western blotting or other quantitative methods.

-

An increase in the amount of soluble YTHDC1 at the denaturing temperature in the presence of the inhibitor indicates target engagement.

Cell Proliferation Assay (GI50 Determination)

This assay measures the concentration of this compound that causes a 50% reduction in the growth of cancer cell lines.

Materials:

-

AML cell lines (e.g., THP-1, MOLM-13, NOMO-1)

-

Cell culture medium and supplements

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

-

96-well plates

Procedure:

-

Seed the AML cells in 96-well plates at a predetermined density.

-

Prepare serial dilutions of this compound and add them to the cells.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell viability reagent and measure the signal (luminescence or fluorescence) according to the manufacturer's instructions.

-

Plot the cell viability against the inhibitor concentration and determine the GI50 value.

Apoptosis Assay (Cleaved PARP Western Blot)

This assay detects the induction of apoptosis in cells treated with this compound by measuring the cleavage of Poly (ADP-ribose) polymerase (PARP).

Materials:

-

AML cell lines (e.g., THP-1)

-

This compound

-

Cell lysis buffer

-

Primary antibodies (anti-cleaved PARP, anti-total PARP, anti-β-actin or other loading control)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibodies.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved PARP fragment indicates apoptosis.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to YTHDC1 function and its investigation using this compound.

Caption: YTHDC1 signaling pathway and the effect of this compound.

Caption: Experimental workflow for characterizing this compound.

Caption: Logical relationship between YTHDC1, its inhibitor, and function.

Conclusion

This compound is a valuable and well-characterized chemical probe for investigating the biological roles of the nuclear m6A reader, YTHDC1. Its potency, selectivity, and demonstrated cellular activity make it an essential tool for researchers in the fields of RNA biology, cancer biology, and drug discovery. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound to further unravel the complexities of m6A-mediated gene regulation and to explore the therapeutic potential of targeting YTHDC1.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-Based Design of a Potent and Selective YTHDC1 Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Discovery of a selective YTHDC1 inhibitor that targets acute myeloid leukemia (2023) | 7 Citations [scispace.com]

- 5. Discovery of a new inhibitor for YTH domain-containing m 6 A RNA readers - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00105B [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

YTHDC1-IN-1: A Technical Guide to its Impact on mRNA Splicing and Nuclear Export

For Researchers, Scientists, and Drug Development Professionals

Introduction

YTHDC1-IN-1 is a potent and selective small molecule inhibitor of the N6-methyladenosine (m6A) reader protein, YTH Domain Containing 1 (YTHDC1)[1]. With a reported equilibrium dissociation constant (Kd) of 49 nM and an IC50 of 0.35 μM, this compound serves as a critical tool for investigating the cellular functions of YTHDC1[2]. YTHDC1 is the primary nuclear reader of m6A, the most abundant internal modification of eukaryotic mRNA, and plays a crucial role in various aspects of mRNA metabolism, including splicing and nuclear export[3][4][5]. While this compound and other inhibitors like YL-5092 (IC50 of 7.4 nM) have been primarily characterized for their anti-proliferative and pro-apoptotic effects in cancer models such as acute myeloid leukemia (AML), their direct quantitative impact on mRNA splicing and nuclear export is an area of active investigation[2][6]. This technical guide summarizes the known effects of YTHDC1 inhibition, drawing upon data from studies involving both specific inhibitors and genetic depletion of YTHDC1, which is expected to phenocopy the effects of a potent inhibitor.

The Role of YTHDC1 in mRNA Processing

YTHDC1 acts as a key regulator in the nucleus, influencing the fate of m6A-modified mRNAs. Its functions are multifaceted and interconnected:

-

mRNA Splicing: YTHDC1 has been shown to regulate alternative splicing by recruiting or blocking the binding of splicing factors to pre-mRNA. This can lead to either exon inclusion or skipping, thereby altering the final mRNA transcript and the resulting protein isoform[5][7].

-

mRNA Nuclear Export: YTHDC1 facilitates the export of m6A-modified mRNAs from the nucleus to the cytoplasm. It achieves this by interacting with components of the nuclear export machinery, ensuring that mature mRNAs are efficiently transported for translation[4][8].

Inhibition of YTHDC1 with a molecule like this compound is therefore hypothesized to disrupt these critical processes, leading to aberrant gene expression and cellular dysfunction.

Quantitative Effects of YTHDC1 Inhibition on mRNA Splicing and Nuclear Export

The following tables summarize quantitative data from studies investigating the impact of YTHDC1 depletion, which serves as a proxy for the effects of this compound.

Table 1: Effects of YTHDC1 Depletion on mRNA Splicing

| Cell Line | Method of YTHDC1 Depletion | Key Findings on Splicing | Quantitative Data | Reference |

| A549 | siRNA knockdown | Increased intron retention in key DNA damage response genes. | Significant reduction of fully spliced mRNA and a significant increase in intron-retained forms of ATR, BIRC6, and SETX. | [7] |

| HeLa | siRNA knockdown | YTHDC1 depletion affects alternative splicing patterns. | Individual transcripts of APC and MCL1 do not show significant changes in alternative exon usage. | [8] |

| Mouse Oocytes | Genetic knockout | Extensive alternative splicing defects. | Defects in exon skipping and inclusion in multiple transcripts were rescued by wild-type but not m6A-binding-deficient YTHDC1. | [9] |

| C2C12 myoblasts | Inducible deletion | A large number of differential splicing events (DSEs) were identified. | 2555 genes with DSEs were detected upon YTHDC1 degradation, with 1040 of them being binding targets of YTHDC1. | [10] |

Table 2: Effects of YTHDC1 Depletion on mRNA Nuclear Export

| Cell Line | Method of YTHDC1 Depletion | Key Findings on Nuclear Export | Quantitative Data | Reference |

| HeLa | siRNA knockdown | Accumulation of m6A-containing mRNA in the nucleus and depletion in the cytoplasm. | Increased signal intensity of polyA RNA in the nuclear region and depletion in the cytoplasmic regions observed via fluorescence in situ hybridization. | [4][11] |

| Mouse Embryonic Fibroblasts | Not specified | Spliced mRNAs are mostly cytoplasmic, while their cDNA counterparts are mostly nuclear, indicating splicing enhances export. | Splicing enhances the kinetics and efficiency of mRNA export by 6- to 10-fold. | [12] |

| P19 mouse embryonic carcinoma cells | siRNA knockdown of export factor NXF1 | Decreased cytoplasmic abundance and increased nuclear abundance of thousands of transcripts. | Depletion of SRSF3, an interactor of YTHDC1, resulted in reduced cytoplasmic abundance of shortened 3' UTR mRNA isoforms. | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the effects of YTHDC1 depletion on mRNA splicing and nuclear export. These protocols can be adapted for studying the effects of this compound.

siRNA-mediated Knockdown of YTHDC1

-

Cell Culture: HeLa or A549 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: Cells are seeded in 6-well plates to reach 50-60% confluency at the time of transfection. siRNA targeting YTHDC1 or a non-targeting control siRNA are transfected using a lipid-based transfection reagent according to the manufacturer's instructions.

-

Incubation: Cells are incubated with the siRNA-lipid complexes for 48-72 hours before harvesting for downstream analysis.

-

Validation: Knockdown efficiency is confirmed by quantitative real-time PCR (qRT-PCR) and Western blotting for YTHDC1 mRNA and protein levels, respectively.

Nuclear and Cytoplasmic RNA Fractionation

-

Cell Lysis: Harvested cells are washed with ice-cold PBS and lysed in a hypotonic lysis buffer.

-

Nuclear Pelletting: The lysate is centrifuged to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Nuclear Lysis: The nuclear pellet is washed and then lysed in a nuclear lysis buffer.

-

RNA Extraction: RNA is extracted from both the nuclear and cytoplasmic fractions using a suitable RNA extraction kit.

-

Quality Control: The purity and integrity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.

RNA-Sequencing and Splicing Analysis

-

Library Preparation: RNA-seq libraries are prepared from total RNA from both control and YTHDC1-depleted cells using a stranded mRNA-seq library preparation kit.

-

Sequencing: Libraries are sequenced on a high-throughput sequencing platform to generate paired-end reads.

-

Data Analysis:

-

Alignment: Reads are aligned to the reference genome.

-

Differential Splicing Analysis: Aligned reads are analyzed using software such as MISO (Mixture of Isoforms) or rMATS to identify and quantify alternative splicing events (e.g., skipped exons, retained introns, alternative 3'/5' splice sites).

-

Visualization: Splicing changes are visualized using sashimi plots.

-

Quantitative RT-PCR (qRT-PCR) for Splicing and Localization Validation

-

Reverse Transcription: Equal amounts of RNA from nuclear and cytoplasmic fractions are reverse transcribed to cDNA.

-

Primer Design: Primers are designed to specifically amplify either the spliced or unspliced (intron-retained) forms of target genes. For localization studies, primers targeting specific transcripts are used.

-

qPCR Reaction: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system.

-

Data Analysis: The relative abundance of spliced/unspliced transcripts or the cytoplasmic-to-nuclear ratio of target mRNAs is calculated using the ΔΔCt method, with appropriate housekeeping genes used for normalization.

Visualizations

Signaling Pathway of YTHDC1 in mRNA Processing

Caption: YTHDC1 binds to m6A-modified pre-mRNA in the nucleus, influencing splicing and promoting nuclear export.

Experimental Workflow for Assessing YTHDC1 Inhibitor Effects

Caption: A typical workflow to study the effects of this compound on mRNA splicing and nuclear export.

Logical Relationship of YTHDC1 Inhibition

Caption: The logical flow from YTHDC1 inhibition by this compound to downstream cellular consequences.

References

- 1. Structure-Based Design of a Potent and Selective YTHDC1 Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. YTHDC1 mediates nuclear export of N6-methyladenosine methylated mRNAs | eLife [elifesciences.org]

- 5. Nuclear m6A reader YTHDC1 promotes muscle stem cell activation/proliferation by regulating mRNA splicing and nuclear export | eLife [elifesciences.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. YTHDC1 m6A-dependent and m6A-independent functions converge to preserve the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. YTHDC1 mediates nuclear export of N6-methyladenosine methylated mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nuclear m6A reader YTHDC1 regulates alternative polyadenylation and splicing during mouse oocyte development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nuclear m6A reader YTHDC1 promotes muscle stem cell activation/proliferation by regulating mRNA splicing and nuclear export - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Based Design of a Potent and Selective YTHDC1 Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Splicing promotes rapid and efficient mRNA export in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Coupling pre-mRNA splicing and 3′ end formation to mRNA export: alternative ways to punch the nuclear export clock - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of YTHDC1 Inhibition in Acute Myeloid Leukemia: A Technical Overview of YTHDC1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Recent advances in epitranscriptomics have identified the N6-methyladenosine (m6A) RNA modification pathway as a critical regulator of leukemogenesis. YTHDC1, a nuclear m6A reader protein, has emerged as a key player in AML pathology. It recognizes and binds to m6A-modified mRNAs of crucial oncogenes, such as MYC and BCL2, promoting their stability and expression. This stabilization occurs within specialized nuclear structures known as biomolecular condensates, which are essential for the proliferation and survival of AML cells.

The targeted inhibition of YTHDC1 represents a novel and promising therapeutic strategy for AML. Small molecule inhibitors that disrupt the YTHDC1-m6A interaction can dissolve these condensates, leading to the destabilization of oncogenic transcripts, ultimately inducing apoptosis and differentiation in AML cells. This technical guide provides a comprehensive overview of the preliminary studies on YTHDC1-IN-1, a selective YTHDC1 inhibitor, and its effects on AML cell lines.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on YTHDC1 inhibitors in AML cell lines.

Table 1: Biochemical and Cellular Activity of this compound [1]

| Parameter | Value | Cell Line(s) |

| Binding Affinity (Kd) | 49 nM | - |

| Biochemical IC50 | 0.35 µM | - |

| GI50 (THP-1) | 3.2 µM | THP-1 |

| IC50 (MOLM-13) | 5.6 µM | MOLM-13 |

| IC50 (NOMO-1) | 8.2 µM | NOMO-1 |

Table 2: Effects of YTHDC1 Inhibition on AML Cell Lines

| Effect | Observation | AML Cell Lines | Reference |

| Proliferation | Inhibition of cell growth | THP-1, MOLM-13, NOMO-1, MV411 | [1][2][3] |

| Apoptosis | Induction of programmed cell death | THP-1 and other AML models | [1][2] |

| Differentiation | Induction of myeloid differentiation | Multiple AML cell models | [2] |

| Oncogene Expression | Time- and dose-dependent reduction of MYC expression | AML cells | [2] |

| In Vivo Efficacy | Potent tumor growth inhibition and prolonged survival | MOLM13 and MV411 xenografts | [2] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of YTHDC1 in AML and a general workflow for evaluating YTHDC1 inhibitors.

Caption: YTHDC1 Signaling Pathway in AML.

Caption: Experimental Workflow for YTHDC1 Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are standard protocols and may require optimization for specific AML cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

AML cell lines (e.g., THP-1, MOLM-13, NOMO-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control AML cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for MYC, BCL2, and Cleaved PARP

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

Materials:

-

Treated and control AML cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-MYC, anti-BCL2, anti-cleaved PARP, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli buffer and boil for 5 minutes.

-

SDS-PAGE: Separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (β-actin or GAPDH).

Colony-Forming Cell (CFC) Assay

This in vitro assay assesses the ability of hematopoietic progenitor cells to proliferate and differentiate into colonies in a semi-solid medium.

Materials:

-

CD34+ AML stem cells or AML cell lines

-

MethoCult™ medium (e.g., H4434)

-

IMDM

-

35 mm culture dishes

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of AML cells in IMDM.

-

Plating: Mix the cells with MethoCult™ medium at a density of 1,000-3,000 cells per 35 mm dish.

-

Incubation: Incubate the dishes at 37°C in a humidified 5% CO2 incubator for 10-14 days.

-

Colony Enumeration: Count the number of colonies under an inverted microscope. Colonies are typically defined as aggregates of 40 or more cells.

-

Analysis: Compare the number and size of colonies in the this compound treated group to the vehicle control.

Conclusion and Future Directions

Preliminary studies on this compound and other YTHDC1 inhibitors have demonstrated their potential as a targeted therapy for AML. By disrupting the m6A-YTHDC1 axis, these inhibitors effectively suppress the expression of key oncogenes, leading to anti-leukemic effects in vitro and in vivo. The data presented in this guide underscore the importance of YTHDC1 as a therapeutic target in MYC-driven leukemias.

Further research is warranted to fully elucidate the therapeutic potential of YTHDC1 inhibitors. This includes comprehensive preclinical evaluation of their efficacy, safety, and pharmacokinetic profiles. Additionally, the identification of predictive biomarkers will be crucial for patient stratification in future clinical trials. The continued development of potent and selective YTHDC1 inhibitors holds great promise for improving the treatment outcomes for patients with AML.

References

Investigating the Role of YTHDC1 in Leukemogenesis with YTHDC1-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N6-methyladenosine (m6A) reader YTH Domain Containing 1 (YTHDC1) has emerged as a critical regulator in the pathogenesis of leukemia, particularly Acute Myeloid Leukemia (AML). Its role in promoting leukemic cell proliferation and survival makes it a compelling therapeutic target. This technical guide provides a comprehensive overview of the function of YTHDC1 in leukemogenesis and the utility of the selective inhibitor, YTHDC1-IN-1, as a tool for its investigation. We present key quantitative data on the effects of YTHDC1 inhibition, detailed experimental protocols for essential assays, and visual representations of the associated signaling pathways and experimental workflows.

Introduction: YTHDC1 in Normal and Malignant Hematopoiesis

YTHDC1 is a nuclear m6A reader protein that plays a pivotal role in RNA metabolism, including pre-mRNA splicing, nuclear export, and stabilization of target transcripts. In normal hematopoiesis, YTHDC1 is involved in the maintenance and differentiation of hematopoietic stem and progenitor cells (HSPCs). However, its dysregulation has been strongly implicated in the development and progression of leukemia.

YTHDC1 is frequently overexpressed in AML patient samples compared to healthy hematopoietic tissues. This elevated expression is functionally significant, as knockdown of YTHDC1 in AML cell lines leads to reduced proliferation, cell cycle arrest, and induction of apoptosis. These effects highlight the dependency of leukemic cells on YTHDC1 for their continued growth and survival, establishing it as a promising target for therapeutic intervention.

The this compound Small Molecule Inhibitor

This compound is a selective small molecule inhibitor of YTHDC1. It has been shown to exhibit anti-proliferative and pro-apoptotic effects in various AML cell lines, validating the therapeutic potential of targeting YTHDC1. This guide will focus on the application of this compound as a research tool to dissect the role of YTHDC1 in leukemogenesis.

Quantitative Analysis of YTHDC1 Inhibition

The efficacy of YTHDC1 inhibition can be quantified through various in vitro assays. The following tables summarize the key pharmacological and cellular effects of YTHDC1 inhibitors.

Table 1: Pharmacological Properties of YTHDC1 Inhibitors

| Inhibitor | Target | Kd (nM) | IC50 (µM) |

| This compound | YTHDC1 | 49 | 0.35 |

Data compiled from publicly available sources.

Table 2: Anti-proliferative Activity of YTHDC1 Inhibitors in Leukemia Cell Lines

| Inhibitor | Cell Line | Assay | Value (µM) |

| This compound | THP-1 | GI50 | 3.2 |

| This compound | MOLM-13 | IC50 | 5.6 |

| This compound | NOMO-1 | IC50 | 8.2 |

Data represents the concentration required to inhibit cell growth by 50% (GI50) or reduce viability by 50% (IC50).

Table 3: Cellular Effects of YTHDC1 Inhibition in AML Cell Lines

| Cell Line | Treatment | Effect | Observation |

| THP-1 | This compound | Apoptosis Induction | Increased levels of cleaved PARP |

| MOLM-13 | YTHDC1 Knockdown | Cell Cycle Arrest | G1 phase arrest |

| MOLM-13 | YTHDC1 Knockdown | Apoptosis Induction | Increased Annexin V positive cells |

Qualitative and semi-quantitative observations from cited literature.

Key Signaling Pathways and Mechanisms of Action

YTHDC1 exerts its pro-leukemogenic functions through the regulation of key downstream targets. The following diagrams illustrate the major signaling pathways involved.

Methodological & Application

Application Notes and Protocols for YTHDC1-IN-1 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

YTHDC1 (YTH Domain Containing 1) is the sole nuclear reader of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1][2] It plays a crucial role in various stages of RNA metabolism, including pre-mRNA splicing, nuclear export, and stability.[3][4] YTHDC1 recognizes and binds to m6A-modified RNA through its YTH domain, thereby influencing the fate of target transcripts.[2] Dysregulation of YTHDC1 has been implicated in several diseases, notably in acute myeloid leukemia (AML), where it promotes leukemogenesis by stabilizing oncogenic transcripts like MYC.[4][5]

YTHDC1-IN-1 (also reported as Compound 40) is a potent and selective small molecule inhibitor of YTHDC1.[6][7] It competitively binds to the m6A-binding pocket of YTHDC1, disrupting its interaction with methylated RNA.[8] This inhibition leads to the dissolution of YTHDC1-containing nuclear condensates, suppression of oncogenic gene expression, and ultimately, anti-proliferative and pro-apoptotic effects in cancer cells.[4][8] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to probe YTHDC1 function.

Data Presentation

Table 1: Biochemical and Cellular Activity of this compound (Compound 40)

| Parameter | Value | Cell Line(s) | Reference |

| Biochemical Activity | |||

| Binding Affinity (Kd) | 49 nM | - | [6][7] |

| Biochemical IC50 | 0.35 µM | - | [6][7][9] |

| Cellular Activity | |||

| Anti-proliferative GI50 | 3.2 µM | THP-1 (AML) | [6][7][9] |

| Anti-proliferative IC50 | 5.6 µM | MOLM-13 (AML) | [6][7][9] |

| Anti-proliferative IC50 | 8.2 µM | NOMO-1 (AML) | [6][7][9] |

| Selectivity | |||

| YTHDF1 IC50 | 89 µM | - | [7][9] |

| YTHDF2 IC50 | 60 µM | - | [7][9] |

| YTHDF3 IC50 | 83 µM | - | [7][9] |

Signaling Pathway

YTHDC1 functions as a key nuclear regulator of gene expression by interpreting the m6A modification on mRNA. Its inhibition by this compound perturbs these regulatory functions, impacting pathways critical for cancer cell survival and proliferation, such as the MYC signaling pathway.

Caption: this compound inhibits YTHDC1, disrupting mRNA processing and export, leading to reduced oncogenic protein levels and apoptosis.

Experimental Protocols

General Guidelines for this compound Handling

-

Reconstitution: this compound is typically provided as a solid. Reconstitute in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

-

Storage: Store the stock solution at -20°C or -80°C.[6] Aliquot to avoid repeated freeze-thaw cycles.[6]

-

Working Concentrations: The effective concentration range for this compound in cell culture is typically between 1-100 µM, with treatment times ranging from 24 to 72 hours, depending on the cell line and assay.[6]

Protocol 1: Cell Proliferation/Viability Assay

This protocol determines the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

AML cell lines (e.g., THP-1, MOLM-13, NOMO-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or MTS)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.1 µM to 50 µM.

-

Add the diluted compound to the respective wells. Include a DMSO-only control (vehicle).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the GI50 or IC50 value.

Protocol 2: Western Blot for Apoptosis Induction

This protocol assesses the induction of apoptosis by detecting the cleavage of PARP, a hallmark of apoptosis.

Materials:

-

AML cell lines

-

Complete cell culture medium

-

This compound stock solution

-

6-well cell culture plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-cleaved PARP, anti-total PARP, anti-YTHDC1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at 1x and 2x the IC50 concentration) and a DMSO vehicle control for 24-48 hours.

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the bands using an imaging system.

-

Analysis: Quantify band intensities and normalize the level of cleaved PARP to the loading control. An increase in the cleaved PARP/total PARP ratio indicates apoptosis induction.[6][7]

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that this compound directly binds to and stabilizes YTHDC1 within the cellular environment.[7]

Materials:

-

AML cell lines

-

Complete cell culture medium

-

This compound stock solution

-

PBS with protease inhibitors

-

PCR tubes

-

Thermal cycler

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Western blot materials (as in Protocol 2)

Procedure:

-

Cell Treatment: Treat a high-density cell suspension with this compound or vehicle (DMSO) for 1 hour at 37°C.

-

Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the aggregated protein pellet.

-

Western Blot: Collect the supernatant and analyze the amount of soluble YTHDC1 by Western blot, as described in Protocol 2.

-

Analysis: Plot the amount of soluble YTHDC1 as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement and stabilization.[7]

Experimental Workflow Visualization

Caption: Workflow for characterizing the cellular effects of this compound.

References

- 1. YTHDC1 mediates nuclear export of N6-methyladenosine methylated mRNAs | eLife [elifesciences.org]

- 2. Gene - YTHDC1 [maayanlab.cloud]

- 3. Nuclear m6A reader YTHDC1 promotes muscle stem cell activation/proliferation by regulating mRNA splicing and nuclear export | eLife [elifesciences.org]

- 4. ashpublications.org [ashpublications.org]

- 5. A critical role of nuclear m6A reader YTHDC1 in leukemogenesis by regulating MCM complex–mediated DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structure-Based Design of a Potent and Selective YTHDC1 Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for YTHDC1-IN-1 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing YTHDC1-IN-1, a selective inhibitor of the N6-methyladenosine (m6A) reader protein YTHDC1, in various cell-based assays. This document outlines the inhibitor's mechanism of action, provides quantitative data for effective concentrations, and offers step-by-step experimental procedures.

Introduction